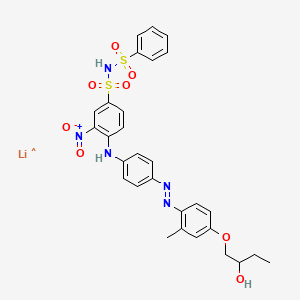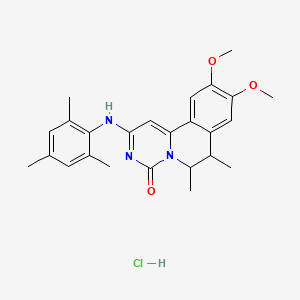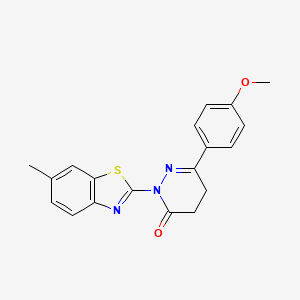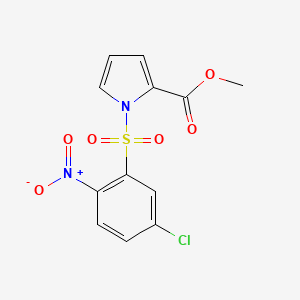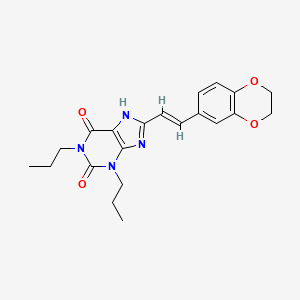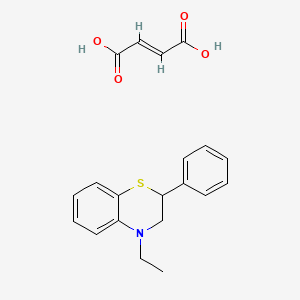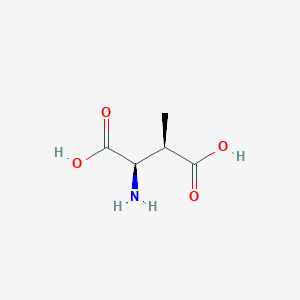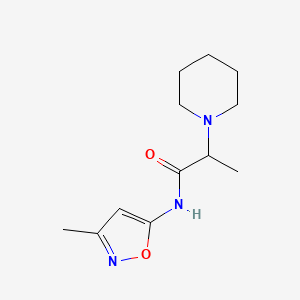
alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent for various conditions.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide: can be compared with other piperidine derivatives and isoxazole-containing compounds.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Isoxazole-Containing Compounds: Compounds like 3-methyl-5-isoxazolecarboxylic acid and 3-methyl-5-isoxazolecarboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
91636-85-0 |
|---|---|
Fórmula molecular |
C12H19N3O2 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N-(3-methyl-1,2-oxazol-5-yl)-2-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C12H19N3O2/c1-9-8-11(17-14-9)13-12(16)10(2)15-6-4-3-5-7-15/h8,10H,3-7H2,1-2H3,(H,13,16) |
Clave InChI |
VLTYSKDFECYQSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)NC(=O)C(C)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


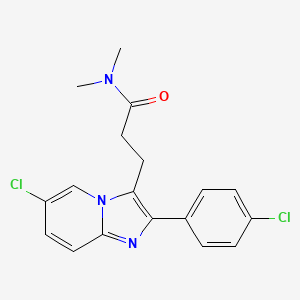
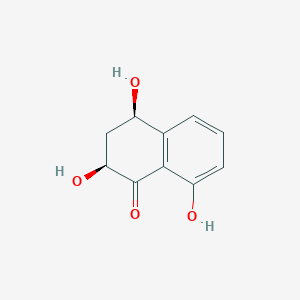
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)


